molecular formula C17H22N2O3S2 B12209794 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12209794
M. Wt: 366.5 g/mol
InChI Key: GTVQPKCWCMUUMC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of benzylamine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or isopropanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as electrosynthesis. Electrosynthesis is an environmentally friendly method that uses electrical energy to drive chemical reactions. This method can be used to synthesize thiazole derivatives under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide apart is its unique structure, which includes a thiazole ring fused with a tetrahydrothieno ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its efficacy in various applications.

  • Molecular Formula : C₁₉H₂₃N₂O₅S₂
  • Molecular Weight : 445.54 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Antioxidant Activity : The presence of dioxo and thieno groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated:

  • Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. IC50 values ranged from 10 to 25 µM depending on the cell type.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL against Staphylococcus aureus.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory properties:

  • Cytokine Modulation : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings

Study TypeFindingsReference
In vitro cytotoxicityIC50 values between 10 - 25 µM against cancer cell lines
Antimicrobial assayMIC of 32 µg/mL against Staphylococcus aureus
Anti-inflammatory assayReduced TNF-alpha and IL-6 production

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and induction of apoptosis as evidenced by increased levels of cleaved caspase-3.
  • Bacterial Infection Model : In an animal model of bacterial infection, administration of the compound resulted in significant reduction in bacterial load and inflammation markers compared to control groups.

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-methylbutanamide

InChI

InChI=1S/C17H22N2O3S2/c1-12(2)8-16(20)18-17-19(9-13-6-4-3-5-7-13)14-10-24(21,22)11-15(14)23-17/h3-7,12,14-15H,8-11H2,1-2H3

InChI Key

GTVQPKCWCMUUMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3

Origin of Product

United States

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